methyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Description
Methyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound featuring:
- A pyrrole core substituted with methyl groups at positions 2 and 2.
- A methyl carboxylate ester at position 2.
- A 2-cyanoacetyl group (-CO-CH2-CN) at position 5.
This structural arrangement confers unique electronic and steric properties. The cyanoacetyl group introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic additions or cyclization reactions.
Properties
IUPAC Name |
methyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-6-9(11(15)16-3)7(2)13-10(6)8(14)4-5-12/h13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKJLGUAFSBYRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601321495 | |
| Record name | methyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24826717 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
307512-39-6 | |
| Record name | methyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various heterocyclic compounds and biologically active molecules. Biology: It serves as a precursor for the synthesis of compounds with potential biological activity, such as enzyme inhibitors or receptor ligands. Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anticancer and antimicrobial properties. Industry: It is utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism by which methyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives synthesized from this compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Pyrrole Carboxylates with Position-5 Modifications
Analog 1: (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate (8c)
- Substituent: A conjugated propenone-phenyl group at position 5.
- Properties: Melting Point: 218–220°C (vs. IR: Strong C=O (1698 cm⁻¹) and C≡N (2235 cm⁻¹) peaks, similar to the cyanoacetyl group in the target compound . Bioactivity: Demonstrated antimicrobial activity against S. aureus and E. coli, attributed to the propenone moiety’s electrophilic reactivity .
Analog 2: Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Substituent : A formyl (-CHO) group at position 5.
- Properties: Reactivity: The formyl group facilitates nucleophilic additions (e.g., hydrazone formation), contrasting with the cyanoacetyl group’s role in Michael additions or cyclizations. Synthesis: Prepared via Vilsmeier–Haack formylation, a method adaptable to the target compound’s synthesis .
Analog 3: Ethyl 5-[(difluoromethyl)thio]-2,4-dimethyl-1H-pyrrole-3-carboxylate (8e)
- Substituent : A difluoromethylthio (-S-CF2H) group at position 5.
- Properties: Lipophilicity: Enhanced by fluorine atoms, improving membrane permeability compared to the polar cyanoacetyl group . Melting Point: 114–115°C, lower than analogs with rigid substituents, reflecting flexibility of the thioether chain .
Structural and Functional Comparison Table
Biological Activity
Methyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, particularly its antimicrobial, anticancer, and antifungal activities, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 234.25 g/mol
- CAS Number : 303126-23-0
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis (M. tuberculosis). A structure-activity relationship (SAR) study indicated that derivatives of 2,5-dimethylpyrroles exhibit varying degrees of activity against this pathogen.
Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC values for various derivatives tested against M. tuberculosis:
| Compound | MIC (µg/mL) |
|---|---|
| 5q | 0.40 |
| 5r | 0.49 |
| 5n | 1.74 |
| 5p | 11.17 |
| 5b | 16.26 |
These results demonstrate that certain modifications to the pyrrole structure significantly enhance antimicrobial efficacy, particularly in compounds with higher lipophilicity, which facilitates better penetration through the bacterial cell wall .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines using the National Cancer Institute's NCI-60 panel.
In Vitro Results
The following table lists the observed activities against specific cancer types:
| Cancer Type | IC50 (µM) |
|---|---|
| Leukemia | 10 |
| Melanoma | 15 |
| Lung Cancer | 12 |
| Colon Cancer | 8 |
| Breast Cancer | 9 |
These results indicate that the compound exhibits significant cytotoxic effects across multiple cancer types, with varying degrees of potency .
Antifungal Activity
In addition to its antibacterial and anticancer properties, this compound has shown promising antifungal activity against various species.
Minimum Inhibitory Concentration (MIC)
The antifungal activity was assessed with the following results:
| Fungal Species | MIC (mg/mL) |
|---|---|
| Aspergillus niger | 0.078 |
| Aspergillus flavus | 0.156 |
These findings suggest that the compound is more potent than traditional antifungal agents like fluconazole in certain cases .
Case Studies and Research Findings
- Antitubercular Activity : A study focused on a series of pyrrole derivatives demonstrated that compounds similar to this compound exhibited significant inhibitory effects on M. tuberculosis strains, including multidrug-resistant isolates .
- Cytotoxicity Profiles : Selected derivatives were tested for cytotoxicity against human pulmonary fibroblasts and murine macrophages, showing low toxicity while maintaining high antimicrobial activity .
- Molecular Docking Studies : Computational analyses indicated that these compounds could effectively bind to critical targets within the bacterial cell wall, enhancing their therapeutic potential .
Q & A
Basic: What synthetic routes are commonly employed to prepare methyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate?
Answer:
The compound is typically synthesized via a multi-step approach involving:
Knorr pyrrole synthesis to form the pyrrole core, followed by
Vilsmeier–Haack formylation to introduce the aldehyde group at the 5-position .
Condensation reactions with cyanoacetamide or cyanoacetyl derivatives under basic conditions (e.g., KOH in methanol) to install the 2-cyanoacetyl moiety .
Key intermediates include 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, which is critical for subsequent functionalization. Reaction yields (~69%) and purity are optimized using recrystallization (e.g., from ethanol) and monitored via TLC .
Advanced: How can regioselectivity challenges in pyrrole functionalization be addressed during synthesis?
Answer:
Regioselectivity in pyrrole derivatives is influenced by:
- Steric and electronic effects : The 5-position is more reactive due to reduced steric hindrance compared to the 2- and 4-methyl-substituted positions .
- Catalytic control : Use of Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to enhance reaction specificity .
- Protection/deprotection strategies : Temporary blocking of reactive sites (e.g., NH groups) to direct functionalization .
Advanced characterization (e.g., NOESY NMR) is recommended to confirm regiochemical outcomes .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Core techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and assess purity. For example, the NH proton appears as a singlet at δ ~10.8 ppm, while methyl groups resonate at δ ~2.3–2.5 ppm .
- IR spectroscopy : Peaks at ~2235 cm⁻¹ (C≡N stretch) and ~1698 cm⁻¹ (ester C=O) validate functional groups .
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 309.1234) .
Advanced: How can computational methods (e.g., DFT) resolve contradictory spectroscopic data?
Answer:
Discrepancies in NMR or IR data (e.g., unexpected coupling constants) can arise from conformational flexibility or crystal-packing effects. Solutions include:
- Density Functional Theory (DFT) : Calculate optimized geometries and NMR chemical shifts (e.g., using B3LYP/6-31G* basis sets) to compare with experimental data .
- X-ray crystallography : Resolve ambiguities by determining the solid-state structure, as demonstrated for related pyrrole carboxylates .
- Dynamic NMR studies : Analyze temperature-dependent spectra to identify rotational barriers or tautomeric equilibria .
Basic: What safety precautions are critical when handling this compound?
Answer:
Key safety measures include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (P280/P284) .
- Ventilation : Use fume hoods to avoid inhalation (P261/P271) .
- Storage : Keep in airtight containers under inert gas (P233/P410) and away from ignition sources (P210) .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste (P501) .
Advanced: What strategies optimize in vitro biological activity screening for derivatives?
Answer:
For antimicrobial or anticancer studies:
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., cyanoacetyl vs. acetyl groups) to assess potency .
- Dose-response assays : Use microdilution methods (e.g., MIC values) with standardized bacterial/fungal strains .
- Targeted delivery : Encapsulate derivatives in liposomes or nanoparticles to enhance bioavailability and reduce cytotoxicity .
- Synergistic studies : Combine with known antibiotics (e.g., ciprofloxacin) to evaluate additive effects .
Advanced: How does photochemical reactivity impact experimental design?
Answer:
The compound’s photooxidation potential (observed in CD₂Cl₂ under O₂ with Rose Bengal sensitizer) necessitates:
- Light-sensitive protocols : Use amber glassware and minimize exposure to UV/visible light during synthesis .
- Real-time monitoring : Employ in-situ NMR or UV-vis spectroscopy to track degradation products (e.g., hydroxylated derivatives) .
- Stabilizers : Add antioxidants (e.g., BHT) to reaction mixtures to suppress radical pathways .
Advanced: What computational tools predict metabolic pathways or environmental persistence?
Answer:
- ADMET prediction software (e.g., SwissADME): Estimate bioavailability, cytochrome P450 interactions, and LogP values .
- Environmental fate modeling : Use EPI Suite to assess biodegradation potential (e.g., BioHCwin) and ecotoxicity (e.g., ECOSAR) .
- Metabolite identification : LC-HRMS/MS coupled with molecular networking (e.g., GNPS) to detect transformation products .
Basic: How is crystallographic data utilized to validate structural assignments?
Answer:
Single-crystal X-ray diffraction:
- Confirms bond lengths (e.g., C=O ~1.21 Å), angles, and intermolecular interactions (e.g., hydrogen bonds) .
- Resolves polymorphism issues, as seen in related pyrrole carboxylates with varying crystal packing motifs .
- Validates regiochemistry of substituents, critical for patent applications or mechanistic studies .
Advanced: What mechanistic insights guide the design of novel derivatives?
Answer:
- Electron-deficient pyrrole core : The 2-cyanoacetyl group enhances electrophilicity, enabling nucleophilic attacks (e.g., in Michael addition reactions) .
- Tautomerism studies : Investigate enol-keto equilibria (via ¹H NMR titration) to optimize reactivity in catalytic systems .
- DFT-based transition-state modeling : Predict reaction pathways (e.g., cycloadditions) and activation energies for derivative synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
